molecular formula C21H27N3O4 B4845366 N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide

N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4845366
M. Wt: 385.5 g/mol
InChI Key: JCTYAQDAQIPUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide, also known as 25I-NBOMe, is a synthetic drug that belongs to the class of phenethylamines. It is a highly potent hallucinogen that has gained popularity in recent years due to its ability to produce psychedelic effects similar to LSD and other hallucinogens. Despite being a relatively new drug, it has already gained a reputation for being dangerous and potentially lethal, with several reported cases of overdoses and fatalities.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, it has been shown to have a high affinity for the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. By binding to this receptor, this compound is able to produce its hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, studies have shown that it can produce a range of effects, including altered perceptions, changes in mood, and changes in cognitive function. It has also been shown to have a significant impact on the cardiovascular system, with some studies suggesting that it may increase the risk of heart attack and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide for lab experiments is its potency and specificity. It is highly selective for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its high potency also makes it potentially dangerous, and researchers must take care to use appropriate safety precautions when working with this compound.

Future Directions

There are several areas of research that are currently being explored with regards to N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of research is its potential use as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes. Additionally, there is ongoing research aimed at understanding the long-term effects of this drug on the brain and other organs, as well as its potential for abuse and addiction.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has been the subject of several scientific studies that have focused on its pharmacological properties and potential therapeutic applications. One of the most promising areas of research is its potential as a treatment for depression and anxiety disorders. Studies have shown that this compound has a unique mechanism of action that involves the activation of serotonin receptors in the brain, which are known to play a key role in the regulation of mood and emotions.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-4-28-18-8-6-5-7-17(18)23-11-13-24(14-12-23)21(25)22-16-9-10-19(26-2)20(15-16)27-3/h5-10,15H,4,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYAQDAQIPUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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